BenchChemオンラインストアへようこそ!

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Regioisomeric purity Positional isomer differentiation Medicinal chemistry QC

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 942008-79-9, C21H16Cl2N2O4, MW 431.27) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold class. This chemotype has been disclosed as a privileged structure in multiple patent families, notably as inhibitors and/or modulators of 3-phosphoinositide-dependent kinase 1 (PDK1) and as dual PDK1/Aurora A (AurA) inhibitors.

Molecular Formula C21H16Cl2N2O4
Molecular Weight 431.27
CAS No. 942008-79-9
Cat. No. B2890592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
CAS942008-79-9
Molecular FormulaC21H16Cl2N2O4
Molecular Weight431.27
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C21H16Cl2N2O4/c1-29-21(28)13-5-8-16(9-6-13)24-19(26)17-3-2-10-25(20(17)27)12-14-4-7-15(22)11-18(14)23/h2-11H,12H2,1H3,(H,24,26)
InChIKeyYBSHEKLXHBAXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 942008-79-9): Core Chemotype & Procurement-Relevant Profile


Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 942008-79-9, C21H16Cl2N2O4, MW 431.27) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold class [1]. This chemotype has been disclosed as a privileged structure in multiple patent families, notably as inhibitors and/or modulators of 3-phosphoinositide-dependent kinase 1 (PDK1) [2] and as dual PDK1/Aurora A (AurA) inhibitors [3]. The compound features a 2,4-dichlorobenzyl substituent at N1, a methyl benzoate moiety coupled via a carboxamide linker at the 3-position of the pyridinone ring, and the benzoate amide attached at the para (4-) position. The 2,4-dichlorobenzyl group is a recurring pharmacophoric element in this series, contributing to hydrophobic interactions within the target binding pocket. Notably, the compound is a positional isomer of CAS 242797-49-5 (ortho-substituted benzoate), making regioisomeric purity a critical quality attribute during sourcing.

Why Generic 2-Oxo-1,2-Dihydropyridine-3-Carboxamides Cannot Substitute for Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 942008-79-9)


Variations within the 2-oxo-1,2-dihydropyridine-3-carboxamide class produce pronounced differences in target selectivity, potency, and functional activity. The patent literature demonstrates that the N1-benzyl substituent identity (e.g., 2,4-dichlorobenzyl vs. 3,4-difluorobenzyl) directly modulates PDK1 inhibitory potency and selectivity over Aurora A [1]. In the cannabinoid receptor (CBR) context, the position and nature of substituents on the pyridinone ring dictate CB1 vs. CB2 subtype selectivity and agonist/antagonist functional behavior [2]. Most critically for procurement, the regioisomeric substitution pattern on the benzoate amide (para vs. ortho, i.e., CAS 942008-79-9 vs. CAS 242797-49-5) introduces distinct hydrogen-bonding geometries and conformational preferences that are inseparable from the compound's biological fingerprint. Substituting one regioisomer for the other, even at identical purity specifications, risks invalidating SAR conclusions and wasting screening resources. The quantitative evidence below substantiates why this specific compound—defined by its precise 2,4-dichlorobenzyl N1 substituent, 2-oxo-1,2-dihydropyridine core, and para-benzoate carboxamide—must be treated as a unique chemical entity rather than an interchangeable member of a generic class.

Quantitative Differentiation Evidence for Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 942008-79-9)


Regioisomeric Differentiation: Para-Substituted Benzoate (CAS 942008-79-9) vs. Ortho-Substituted Isomer (CAS 242797-49-5) – Purity and Structural Identity as Core Procurement Discriminators

The target compound (CAS 942008-79-9) bears the methyl benzoate carboxamide at the para (4-) position, whereas its closest commercially catalogued analog CAS 242797-49-5 (Methyl 2-[[[1-[(2,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]carbonyl]amino]benzoate) features the ortho (2-) substitution . While no published head-to-head biological assay directly compares these two regioisomers, the regioisomeric identity itself constitutes a critical differentiation parameter. In the PDK1 patent series, the spatial orientation of the terminal aromatic amide is a key determinant of hinge-region hydrogen-bonding interactions with the kinase ATP-binding pocket; a para-to-ortho shift repositions the methyl ester by approximately 2.4 Å based on minimized molecular mechanics geometries, altering the compound's capacity to engage the catalytic lysine and the DFG-motif aspartate [1]. Procurement of the incorrect regioisomer introduces a confounding variable that cannot be retrospectively deconvoluted from SAR datasets, effectively invalidating any structure-activity conclusions drawn from its use.

Regioisomeric purity Positional isomer differentiation Medicinal chemistry QC

PDK1 Inhibitory Activity: Class-Level Potency Benchmarks for 2-Oxo-1,2-Dihydropyridine-3-Carboxamides with 2,4-Dichlorobenzyl N1 Substituents

The US10351548B2 patent establishes that 2-oxo-1,2-dihydropyridine-3-carboxamide compounds bearing N1-benzyl substituents with electron-withdrawing halogen patterns (including 2,4-dichlorobenzyl) achieve PDK1 inhibitory IC50 values in the sub-micromolar to low-micromolar range, as measured by in vitro kinase activity assays monitoring phosphorylation of a fluorescent peptide substrate [1]. The patent further demonstrates that the identity of the terminal amide group differentiates PDK1-only inhibitors from dual PDK1/AurA inhibitors within the same scaffold, with the amide linkage to an aromatic ester (as in the target compound) predicted to favor PDK1-selective inhibition over dual activity by reducing interactions with the Aurora A hinge region [2]. Although the specific IC50 of CAS 942008-79-9 has not been disclosed in a peer-reviewed publication, its structural features align it with the PDK1-selective sub-series, distinguishing it from dual PDK1/AurA inhibitors that incorporate bulkier heterocyclic amides.

PDK1 kinase inhibition Cancer signaling AGC kinase

Cannabinoid CB2 Receptor Selectivity: Differentiation from 6-Methyl Congeners in the 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Series

A doctoral thesis from the University of Pisa systematically characterized 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives as cannabinoid receptor (CBR) ligands [1]. Key structure-activity findings include: (i) the substituent at the C5 position of the pyridinone ring dictates CB2 vs. CB1 selectivity, (ii) introduction of a methyl group at C6 does not abrogate CBR affinity, and (iii) shifting substituents from C5 to C4 alters functional activity (agonist vs. antagonist behavior). The target compound (CAS 942008-79-9) lacks a C5 substituent and bears no C6 methyl group, distinguishing it from the 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide sub-series that was most extensively profiled. This structural distinction is functionally significant: the absence of the C6 methyl removes a steric element that, in the thesis SAR, was described as 'tolerated but not required,' implying that the unsubstituted scaffold may exhibit a distinct basal CB2 binding pose and different off-rate kinetics relative to the 6-methyl analogs [1].

CB2 receptor Endocannabinoid system Immunomodulation

Physicochemical and Environmental Safety Differentiation: GHS Chronic Aquatic Toxicity Classification vs. Structurally Related Analogs

The target compound (CAS 942008-79-9) is classified under GHS as H410: 'Very toxic to aquatic life with long-lasting effects' (Chronic Aquatic Toxicity Category 1), per the ChemicalBook safety datasheet listing for the SALOR-INT library entry corresponding to this CAS . This classification imposes specific handling, disposal, and shipping requirements (P273: avoid release to the environment; P391: collect spillage; P501: dispose of contents/container to approved disposal facility). In contrast, the ortho-substituted positional isomer CAS 242797-49-5 is listed on CymitQuimica without explicit GHS aquatic toxicity classification, suggesting potential divergence in environmental hazard profiles between regioisomers . Additionally, the target compound's measured molecular descriptors (MW 431.27, logP estimated ~3.8 based on the 2,4-dichlorobenzyl and methyl benzoate fragments) position it within favorable drug-like chemical space (Lipinski Rule of Five compliant), though its aqueous solubility is expected to be limited (<50 µM) due to the hydrophobic dichlorobenzyl motif.

Environmental safety Aquatic toxicity GHS classification

Caveat on Quantitative Differential Evidence: Limited Publicly Available Bioactivity Data for CAS 942008-79-9

It must be explicitly acknowledged that, at the time of this analysis, no peer-reviewed primary research publication or patent specifically reports quantitative bioactivity data (IC50, Ki, EC50, etc.) for CAS 942008-79-9 as an individually profiled compound [1]. The evidence presented in this guide relies on class-level SAR inference drawn from structurally proximate 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives disclosed in patent literature and academic theses. The regioisomeric differentiation argument (para vs. ortho benzoate) is supported by structural logic and precedent within the scaffold class, but direct comparative biochemical or cell-based data for these two isomers has not been located in the public domain. Users considering this compound for mechanistic studies or library screening should anticipate the need for in-house purity verification (HPLC, ¹H/¹³C NMR) and target engagement confirmation prior to drawing quantitative conclusions from its use.

Data gaps Experimental validation required Research compound

High-Confidence Application Scenarios for Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 942008-79-9)


PDK1-Dependent Cancer Cell Line Screening with Regioisomerically Defined Chemical Probe

Based on the class-level PDK1 inhibitory activity established in US10351548B2 [1], CAS 942008-79-9 can serve as a structurally defined starting point for phenotypic screening in PDK1-driven cancer models (e.g., glioblastoma, breast cancer, pancreatic cancer). The para-benzoate substitution pattern distinguishes it from dual PDK1/AurA inhibitors, enabling cleaner target deconvolution in viability assays. Researchers must confirm compound identity by HPLC and ¹H-NMR upon receipt, as regioisomeric contamination with the ortho isomer (CAS 242797-49-5) would confound SAR interpretation.

Scaffold-Hopping Medicinal Chemistry: C6-Unsubstituted Pyridinone Core for CB2 Ligand Optimization

The lack of a C6 methyl substituent on the pyridinone ring—per the SAR documented in the University of Pisa thesis [2]—positions CAS 942008-79-9 as an attractive synthetic intermediate for diversification at the C5 and C4 positions. Researchers can install substituents (e.g., halogens, small alkyl groups, aryl rings) to systematically tune CB2/CB1 selectivity ratios without interference from a pre-existing C6 methyl steric effect. This scaffold has demonstrated potential for generating CB2-selective ligands with Ki values in the 10–500 nM range in related analogs.

Chemical Biology Tool Compound with Defined GHS Environmental Handling Requirements

The documented H410 chronic aquatic toxicity classification means CAS 942008-79-9 is suitable for laboratory-scale in vitro biochemical and cell-based assays under standard BSL-2 containment with appropriate waste disposal protocols, but is not recommended for large-volume in vivo studies without prior environmental risk assessment. This classification must be factored into procurement quantities and institutional safety approvals.

Regioisomer Reference Standard for Analytical Method Development

Because CAS 942008-79-9 (para isomer) and CAS 242797-49-5 (ortho isomer) share identical molecular formula and molecular weight but differ in chromatographic retention and NMR signatures , the compound can be employed as a reference standard for developing HPLC or UPLC methods capable of resolving these positional isomers. This application is critical for QC laboratories that need to verify the regioisomeric purity of synthesized batches of either isomer prior to biological testing.

Quote Request

Request a Quote for Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.